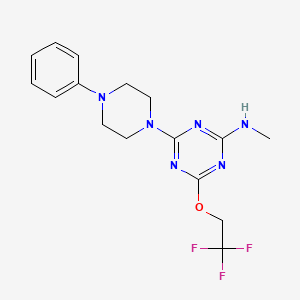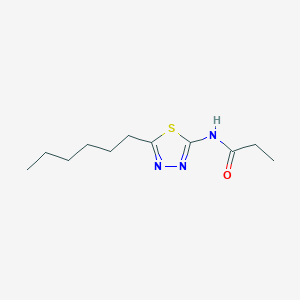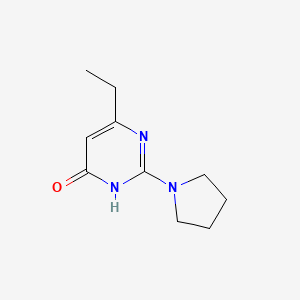![molecular formula C20H15N3O B12493544 2-(2-methylphenyl)-N-[(E)-pyridin-3-ylmethylidene]-1,3-benzoxazol-5-amine](/img/structure/B12493544.png)
2-(2-methylphenyl)-N-[(E)-pyridin-3-ylmethylidene]-1,3-benzoxazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-1-pyridin-3-ylmethanimine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoxazole ring fused with a pyridine ring, and it is characterized by the presence of a methanimine group. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-1-pyridin-3-ylmethanimine typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzoxazole with 2-methylbenzaldehyde under acidic conditions to form the intermediate Schiff base. This intermediate is then reacted with pyridine-3-carbaldehyde in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-1-pyridin-3-ylmethanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, or halides, often under mild to moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
(E)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-1-pyridin-3-ylmethanimine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of (E)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-1-pyridin-3-ylmethanimine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparación Con Compuestos Similares
Similar Compounds
2-Propenoic acid,2-[[(2-methylphenyl)amino]carbonyl]-3-(2-pyridinylamino)-, ethyl ester: Shares structural similarities but differs in functional groups.
1H-Imidazole, 4,5-dihydro-2-[(E)-2-(2-methylphenyl)ethenyl]-, ethanedioate: Similar aromatic structure but different core functionalities.
Uniqueness
(E)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-1-pyridin-3-ylmethanimine stands out due to its unique combination of benzoxazole and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C20H15N3O |
|---|---|
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-1-pyridin-3-ylmethanimine |
InChI |
InChI=1S/C20H15N3O/c1-14-5-2-3-7-17(14)20-23-18-11-16(8-9-19(18)24-20)22-13-15-6-4-10-21-12-15/h2-13H,1H3 |
Clave InChI |
IZONHPMLDKSIFL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)N=CC4=CN=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-benzyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-1-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]ethanone](/img/structure/B12493465.png)

![2-amino-5,10-dioxo-4-[4-(trifluoromethoxy)phenyl]-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B12493478.png)
![2,5-diphenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12493485.png)
![N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-methylbutanamide](/img/structure/B12493489.png)

![2-[(4-chlorobenzyl)sulfanyl]-N-{4-[(2,5-dimethylphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B12493501.png)
![N-cyclopropyl-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide](/img/structure/B12493506.png)
![3-(3-chlorophenyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B12493511.png)
![7-(3,4-dimethoxyphenyl)-2-phenyl-7,8-dihydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B12493512.png)
![2-[(2Z)-3-cyclohexyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B12493517.png)
![3-{[4-oxo-3-(prop-2-en-1-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yloxy)benzyl]propanamide](/img/structure/B12493524.png)

![4-(4-chlorophenyl)-7-(furan-2-yl)-3-methyl-1-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12493529.png)
